6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is a chemical compound with a molecular formula of C15H15ClN2O2 This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro group: Chlorination of the pyridine ring is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group and a palladium catalyst.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide.
Reduction: Formation of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[2-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide
- 6-chloro-N-[2-(4-methylphenyl)ethyl]pyridine-3-carboxamide
- 6-chloro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide
Uniqueness
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
785788-34-3 |
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Molecular Formula |
C15H15ClN2O2 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-13-5-2-11(3-6-13)8-9-17-15(19)12-4-7-14(16)18-10-12/h2-7,10H,8-9H2,1H3,(H,17,19) |
InChI Key |
LJXCYGWGHXDMCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN=C(C=C2)Cl |
solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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